Brimonidine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brimonidine-d4: is a deuterated form of brimonidine, an alpha-2 adrenergic agonist primarily used in the treatment of open-angle glaucoma and ocular hypertension. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s metabolic stability and provide unique insights in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Brimonidine-d4 typically involves the incorporation of deuterium atoms into the brimonidine molecule. This can be achieved through various methods, including catalytic deuteration or the use of deuterated reagents. The specific synthetic route may vary depending on the desired isotopic purity and the availability of deuterated starting materials.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, purification through chromatography, and rigorous quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Brimonidine-d4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of functionalized this compound analogs.
Scientific Research Applications
Chemistry: Brimonidine-d4 is used in chemical research to study the metabolic pathways and stability of brimonidine. The deuterium atoms act as tracers, allowing researchers to track the compound’s behavior in various chemical environments.
Biology: In biological research, this compound is employed to investigate the pharmacokinetics and pharmacodynamics of brimonidine. Its enhanced stability and unique isotopic signature make it a valuable tool for studying drug metabolism and distribution.
Medicine: this compound is used in medical research to develop new treatments for glaucoma and ocular hypertension. Its properties help in understanding the drug’s mechanism of action and optimizing its therapeutic efficacy.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new formulations. Its stability and isotopic labeling provide critical data for quality control and regulatory compliance.
Mechanism of Action
Brimonidine-d4 exerts its effects by activating alpha-2 adrenergic receptors, leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP levels . This results in decreased aqueous humor production and increased uveoscleral outflow, thereby lowering intraocular pressure . The compound’s molecular targets include the alpha-2 adrenergic receptors, which are involved in regulating various physiological processes.
Comparison with Similar Compounds
Clonidine: Another alpha-2 adrenergic agonist used to treat hypertension and certain types of pain.
Apraclonidine: Used to reduce intraocular pressure in glaucoma patients.
Dorzolamide: A carbonic anhydrase inhibitor used in combination with other medications to treat glaucoma.
Uniqueness: Brimonidine-d4’s uniqueness lies in its deuterium labeling, which enhances its metabolic stability and provides valuable insights in pharmacokinetic studies. Compared to similar compounds, this compound offers distinct advantages in research applications due to its isotopic properties.
Properties
IUPAC Name |
5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)/i5D2,6D2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLJNLCSTIOKRM-NZLXMSDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.